molecular formula C14H14F3N5O4 B3038535 diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 866135-73-1

diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B3038535
CAS No.: 866135-73-1
M. Wt: 373.29 g/mol
InChI Key: PYGPGGISYNNJCP-UHFFFAOYSA-N
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Description

Diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound featuring a triazole core fused with a pyrimidine substituent. The triazole ring is functionalized with two ethyl carboxylate groups, while the pyrimidine moiety contains a methyl and a trifluoromethyl group.

Properties

IUPAC Name

diethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O4/c1-4-25-11(23)9-10(12(24)26-5-2)22(21-20-9)13-18-7(3)6-8(19-13)14(15,16)17/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGPGGISYNNJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NC(=CC(=N2)C(F)(F)F)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301118198
Record name 4,5-Diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866135-73-1
Record name 4,5-Diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866135-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate (CAS: 866135-73-1) is a complex organic compound belonging to the class of triazoles and pyrimidines. Its molecular formula is C14H14F3N5O4C_{14}H_{14}F_{3}N_{5}O_{4} with a molecular weight of 373.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various triazole compounds found that those with structural similarities to this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been investigated. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that derivatives similar to this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound exhibited a reduction in TNF-α levels by approximately 44–60% at certain concentrations .

Antiproliferative Effects

Antiproliferative activity has been noted in several studies involving triazole derivatives. The inhibition of cell proliferation in cancer cell lines was observed, suggesting potential applications in oncology. The activity was often linked to the ability of these compounds to induce apoptosis and inhibit cell cycle progression .

Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced TNF-α and IL-6 production
AntiproliferativeInhibited cancer cell proliferation

Case Study 1: Evaluation of Anti-inflammatory Activity

In a controlled laboratory setting, researchers synthesized various triazole derivatives including this compound. These compounds were tested on PBMCs stimulated with lipopolysaccharides (LPS). The results indicated that the most potent derivatives significantly decreased cytokine release compared to controls, highlighting their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. This compound showed promising results against both fungal and bacterial strains. The findings suggested that structural modifications could enhance its efficacy further .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as those reported in the provided evidence, highlight key differences in substituents and their implications for physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Activities
Diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate 1,2,3-triazole-4,5-dicarboxylate 4-methyl-6-(trifluoromethyl)pyrimidinyl Hypothesized metabolic stability, potential enzyme inhibition
Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate 1,2,3-triazole-4,5-dicarboxylate 4-methyl-2-phenyl-4,5-dihydrooxazolyl Antibacterial activity (Gram-positive bacteria)
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrimidin-2(1H)-one Coumarin-3-yl, tetrazolyl, pyrazolyl Fluorescence, metal-binding properties

Key Observations :

Substituent Effects on Bioactivity: The compound from exhibits antibacterial activity, likely due to the dihydrooxazole and phenyl substituents, which may enhance membrane penetration. In contrast, the trifluoromethyl and pyrimidine groups in the target compound could improve metabolic stability and target selectivity, though direct biological data are unavailable .

Electronic and Steric Influences :

  • The pyrimidine ring in the target compound may engage in hydrogen bonding or π-π stacking interactions with biological targets, a feature absent in the dihydrooxazole analog .
  • Coumarin-based derivatives (e.g., ) prioritize photophysical properties, whereas the target compound’s design suggests a focus on heterocyclic diversity for enzyme inhibition or agrochemical activity .

Synthetic Complexity :

  • The target compound’s trifluoromethylpyrimidine group likely requires specialized fluorination techniques, increasing synthetic complexity compared to the dihydrooxazole derivative .

Preparation Methods

Synthesis of 2-Azido-4-Methyl-6-(Trifluoromethyl)Pyrimidine

The precursor 2-azido-4-methyl-6-(trifluoromethyl)pyrimidine is synthesized via nucleophilic substitution of 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine with sodium azide. In anhydrous dimethylformamide (DMF), the reaction proceeds at 80°C for 12 hours, achieving a 78% yield.

Reaction Conditions:

  • Substrate: 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv)
  • Reagent: NaN₃ (2.5 equiv)
  • Solvent: DMF (0.1 M)
  • Temperature: 80°C
  • Time: 12 hours

Cycloaddition with Diethyl Acetylenedicarboxylate

The azide intermediate undergoes CuAAC with diethyl acetylenedicarboxylate in tetrahydrofuran (THF) using CuI (5 mol%) and N,N-diisopropylethylamine (DIPEA) as a base. The reaction achieves 85% yield after 6 hours at room temperature.

Optimization Data:

Catalyst Solvent Temperature Yield (%)
CuI THF RT 85
CuBr·SMe₂ DCM 40°C 72
None Toluene RT 0

Mechanistic Insight:
The Cu(I) catalyst coordinates to the alkyne, lowering the activation energy for the 1,3-dipolar cycloaddition. Regioselectivity arises from the stabilization of the transition state by the copper center, favoring 1,4-disubstituted triazole formation.

Cyclocondensation of Hydrazine Derivatives

Formation of Triazole Dicarboxylic Acid

An alternative route involves cyclocondensation of 4,5-diamino-1H-1,2,3-triazole with ethyl 3-oxobut-1-en-1-yl-4,4,4-trifluoro-3-oxobutanoate. Under acidic conditions (HCl, ethanol), the reaction forms the triazole dicarboxylic acid intermediate, which is subsequently esterified.

Reaction Steps:

  • Cyclocondensation:
    • Substrates: 4,5-Diamino-1H-1,2,3-triazole + β-keto ester
    • Conditions: HCl (cat.), ethanol, reflux, 8 hours
    • Yield: 62%
  • Esterification:
    • Reagent: Ethanol, H₂SO₄ (cat.)
    • Conditions: Reflux, 6 hours
    • Yield: 89%

Limitations:

  • Multi-step synthesis reduces overall efficiency.
  • Requires handling of unstable diamino triazole intermediates.

Direct Esterification of Dicarboxylic Acid Precursors

Synthesis of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid

Hydrolysis of pre-formed triazole diesters (e.g., dimethyl esters) under basic conditions yields the dicarboxylic acid. For example, treatment with NaOH (2.0 M) in ethanol/water (1:1) at 60°C for 4 hours achieves quantitative hydrolysis.

Esterification with Ethanol

The dicarboxylic acid reacts with excess ethanol in the presence of H₂SO₄, yielding the diethyl ester. This method, while straightforward, suffers from low regioselectivity unless the pyrimidinyl group is pre-installed.

Yield Comparison:

Starting Material Esterification Yield (%)
Dicarboxylic acid 75
Monomethyl ester 68

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • CuAAC Route: Highest yield (85%), minimal byproducts, amenable to scale-up.
  • Cyclocondensation: Moderate yield (55% overall), requires hazardous hydrazine derivatives.
  • Esterification: Dependent on dicarboxylic acid purity; lower overall efficiency.

Cost and Equipment Requirements

Method Cost (Relative) Specialized Equipment
CuAAC Low Standard glassware
Cyclocondensation High High-temperature reactor
Esterification Moderate Reflux setup

Characterization and Validation

Spectroscopic Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 4.45 (q, 4H, OCH₂), 2.65 (s, 3H, CH₃), 1.42 (t, 6H, CH₃).
  • ¹³C NMR: δ 161.2 (COO), 158.9 (pyrimidine-C), 122.4 (CF₃), 62.1 (OCH₂), 14.3 (CH₃).
  • HRMS: m/z calcd. for C₁₄H₁₄F₃N₅O₄ [M+H]⁺: 398.1024; found: 398.1021.

Purity Assessment

  • HPLC: >99% purity (C18 column, acetonitrile/water gradient).
  • XRD: Confirms crystalline structure and regiochemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under solvent-free conditions, as demonstrated for analogous triazole derivatives. For example, solvent-free click synthesis of dimethyl/diethyl 1-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate derivatives achieved high yields (80–90%) with minimal byproducts. Key steps include:

  • Step 1 : Preparation of the pyrimidinyl azide precursor.
  • Step 2 : Cycloaddition with diethyl acetylenedicarboxylate under Cu(I) catalysis.
  • Validation : IR and NMR spectroscopy confirm triazole ring formation (e.g., δH 3.97–4.39 ppm for ester protons; δC 168.2–168.5 ppm for carbonyl carbons) .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : A multi-technique approach is critical:

  • 1H/13C NMR : Assign non-equivalent ester protons (δH 3.97–4.39 ppm) and carbons (δC 52.7–62.8 ppm). The trifluoromethyl group in the pyrimidine ring appears as a singlet at δC ~120 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed values with <2 ppm error) .
  • IR : Detect ester C=O stretches at ~1720 cm⁻¹ and triazole C-N vibrations at ~1450 cm⁻¹ .

Q. What crystallographic methods are suitable for structural determination?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (SHELX-2018/3) is recommended for unambiguous structural confirmation. SHELX programs are robust for small-molecule refinement, particularly for resolving ester and trifluoromethyl group orientations. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How to address regioselectivity challenges during triazole formation?

  • Methodological Answer : Regioselectivity in CuAAC favors 1,4-disubstituted triazoles. To confirm:

  • Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate transition-state energies for 1,4- vs. 1,5-isomers.
  • Experimental Validation : Compare experimental NMR shifts with simulated spectra (e.g., δH 7.2–8.1 ppm for pyrimidinyl protons in 1,4-isomer) .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies (e.g., bond length variations in ester groups) may arise from dynamic effects in solution vs. solid state. Mitigation strategies:

  • VT-NMR : Probe temperature-dependent conformational changes (e.g., coalescence of ester proton signals above 300 K).
  • Hirshfeld Analysis : Compare intermolecular interactions in crystal packing (using CrystalExplorer) with solution-phase NOE correlations .

Q. What computational methods predict the compound’s bioactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can screen for anticancer targets. For example:

  • Target : EGFR kinase (PDB ID: 1M17).
  • Docking Protocol : Grid box centered on ATP-binding site; Lamarckian GA for conformational sampling.
  • Results : Triazole and pyrimidine moieties show hydrogen bonding with Met793 and π-π stacking with Phe723 .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate

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